Methyl 4-benzamidobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been explored through various methods, including the use of catalysts and different reaction conditions. For example, a study demonstrated the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst, highlighting the potential pathways that could be applied to methyl 4-benzamidobenzoate (Goel et al., 2017). Another approach involved Diels-Alder reactions to form related compounds, which may offer insights into the synthesis of methyl 4-benzamidobenzoate (Kranjc et al., 2011).
Molecular Structure Analysis
Molecular structure analysis has been performed using techniques such as single-crystal X-ray diffraction, demonstrating the crystalline nature and intermolecular interactions of similar compounds. These studies provide a framework for understanding the molecular structure of methyl 4-benzamidobenzoate and its stabilization mechanisms (Goel et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been explored, including their formation through various synthetic routes and the identification of functional groups and structural confirmation using analytical techniques like Fourier transform IR, NMR, and high-resolution mass spectrometry (Goel et al., 2017).
Physical Properties Analysis
The physical properties of related compounds, including transmittance, optical band gap, UV cutoff wavelength, and mechanical strength, have been measured, providing insights into the physical characteristics that could be expected for methyl 4-benzamidobenzoate (Goel et al., 2017).
Chemical Properties Analysis
Chemical properties, such as thermal stability and melting point, alongside theoretical simulations to calculate molecular geometry and UV–vis spectrum, have been conducted. These analyses help in understanding the chemical behavior and potential applications of compounds similar to methyl 4-benzamidobenzoate (Goel et al., 2017).
Scientific Research Applications
Pharmaceuticals and Cosmetics : Methyl 4-hydroxybenzoate, a similar compound, is extensively used as an antimicrobial agent in personal care products and as a food preservative. Its interactions, molecular determinants, and the underlying pharmaceutical activity have been studied, providing insights into how similar compounds like Methyl 4-benzamidobenzoate might interact and function in such applications (Sharfalddin et al., 2020).
Cardiac Health : Derivatives like (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine have been investigated for their potential in treating acute myocardial infarction due to their inhibition properties on the Na+/H+ exchanger, crucial for maintaining cellular integrity during cardiac ischemia and reperfusion (Baumgarth et al., 1997).
Dermal Absorption and Metabolism : Studies on parabens, which share a similar benzoyl structure, reveal the mechanisms of dermal absorption and metabolism, providing insights into how Methyl 4-benzamidobenzoate might behave in biological systems and its potential toxicity or therapeutic effects (Jewell et al., 2007).
Agricultural Applications : Similar compounds like Carbendazim and Tebuconazole have been encapsulated in nanoparticles for sustained release in agricultural settings, highlighting a potential application area for Methyl 4-benzamidobenzoate in enhancing the delivery and effectiveness of agricultural chemicals (Campos et al., 2015).
Organic Synthesis and Industrial Applications : Research into compounds with similar structures has detailed their role in organic syntheses, such as (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate, indicating the potential of Methyl 4-benzamidobenzoate in various chemical syntheses and industrial applications (Popovski et al., 2010).
Environmental Impact and Pollution : The presence and effects of benzotriazoles, compounds similar to Methyl 4-benzamidobenzoate, have been studied in aquatic environments, suggesting the importance of understanding the environmental impact and biodegradation of Methyl 4-benzamidobenzoate and similar compounds (Kiss & Fries, 2009).
Safety And Hazards
properties
IUPAC Name |
methyl 4-benzamidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQCAISAMTWGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352467 | |
Record name | methyl 4-benzamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-benzamidobenzoate | |
CAS RN |
39799-73-0 | |
Record name | methyl 4-benzamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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